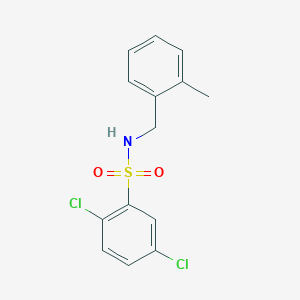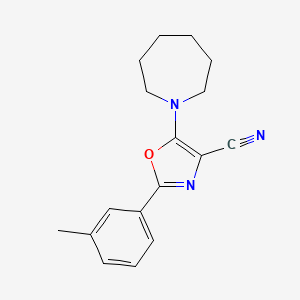
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, studies have suggested that this compound may exert its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways. Additionally, 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce bacterial growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its relative ease of synthesis. Additionally, this compound has shown promising results in various applications, making it a potential candidate for further study. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone. One potential direction is the investigation of its use as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its potential as an antimicrobial agent and its use in the synthesis of MOFs. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
In conclusion, 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has shown promising results in various scientific applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is synthesized through a reaction between 2,4-dichlorobenzaldehyde and 1H-tetrazol-5-ylhydrazine. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as an antimicrobial agent. In the field of materials science, 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been investigated for its use in the synthesis of metal-organic frameworks (MOFs) and as a building block for the construction of porous materials.
Propriétés
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N6/c9-6-2-1-5(7(10)3-6)4-11-12-8-13-15-16-14-8/h1-4H,(H2,12,13,14,15,16)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLKEBROGQKJAX-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)
![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)